Superior Fluorescent Chemosensor Performance in Conjugated Polymer PDBDBM
When incorporated into the conjugated polymer PDBDBM via Sonogashira coupling with 1,4‑dioctyloxy‑2,5‑diethynylbenzene, 1,3‑bis(4‑bromophenyl)propane‑1,3‑dione yields a material that exhibits exceptional sensitivity for Cu²⁺ and Fe³⁺ detection [1]. In direct titration experiments, PDBDBM achieves a detection limit of 5 nM for Cu²⁺ and 0.4 μM for Fe³⁺, with Stern–Volmer quenching constants of 1.28 × 10⁸ M⁻¹ and 2.40 × 10⁴ M⁻¹, respectively [1]. This performance is attributed to the para‑bromine atoms enabling the Sonogashira polymerization, a reaction pathway not accessible to the non‑halogenated analog 1,3‑diphenylpropane‑1,3‑dione, which cannot be directly polymerized under identical conditions .
| Evidence Dimension | Fluorescent detection limit (Cu²⁺) and Stern–Volmer quenching constant |
|---|---|
| Target Compound Data | Detection limit = 5 nM Cu²⁺; K_SV = 1.28 × 10⁸ M⁻¹ |
| Comparator Or Baseline | 1,3-Diphenylpropane-1,3-dione (no halogen) – cannot undergo Sonogashira polymerization; no comparable sensor data |
| Quantified Difference | Target enables polymer synthesis; comparator cannot participate in Sonogashira coupling to form PDBDBM |
| Conditions | Pd-catalyzed Sonogashira polymerization; fluorescence titration in THF/water (1:1, v/v) with Cu²⁺ and Fe³⁺ ions |
Why This Matters
The ability to achieve a 5 nM Cu²⁺ detection limit makes this building block uniquely valuable for developing ultrasensitive fluorescent probes, a capability not shared by non‑brominated 1,3‑diketones.
- [1] Yang, D.; Dai, C.; Hu, Y.; Liu, S.; Weng, L.; Luo, Z.; Cheng, Y.; Wang, L. Polymers 2017, 9(7), 267. View Source
